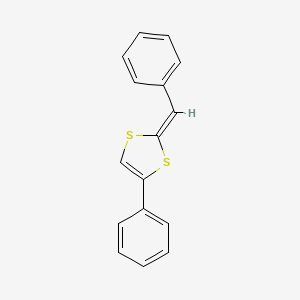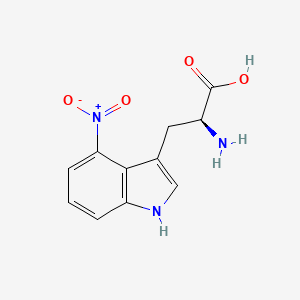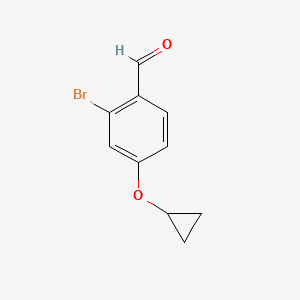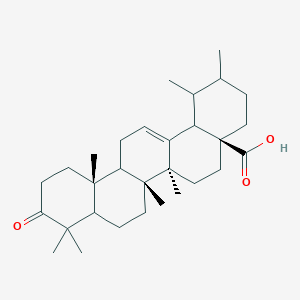methanone](/img/structure/B14803202.png)
[(9H-fluoren-9-ylideneamino)oxy](3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-one O-(3-nitrobenzoyl)oxime is an organic compound with the molecular formula C20H12N2O4 It is a derivative of 9H-fluoren-9-one, where the oxime group is bonded to a 3-nitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-one O-(3-nitrobenzoyl)oxime typically involves the reaction of 9H-fluoren-9-one with hydroxylamine to form the oxime, followed by acylation with 3-nitrobenzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process.
Industrial Production Methods
While specific industrial production methods for 9H-fluoren-9-one O-(3-nitrobenzoyl)oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9H-fluoren-9-one O-(3-nitrobenzoyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of fluorenone.
Reduction: Amino derivatives of fluorenone.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
9H-fluoren-9-one O-(3-nitrobenzoyl)oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-one O-(3-nitrobenzoyl)oxime involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds and interact with nucleophiles. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-fluoren-9-one: The parent compound, lacking the oxime and nitrobenzoyl groups.
9H-fluoren-9-one oxime: Similar structure but without the nitrobenzoyl group.
3-nitrobenzoyl chloride: The acylating agent used in the synthesis.
Uniqueness
9H-fluoren-9-one O-(3-nitrobenzoyl)oxime is unique due to the presence of both the oxime and nitrobenzoyl groups, which confer distinct chemical reactivity and potential biological activity compared to its parent and related compounds.
Propriétés
Formule moléculaire |
C20H12N2O4 |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
(fluoren-9-ylideneamino) 3-nitrobenzoate |
InChI |
InChI=1S/C20H12N2O4/c23-20(13-6-5-7-14(12-13)22(24)25)26-21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12H |
Clé InChI |
JMOOEKYDVDCTTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)

![2-Propenamide, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-3-(2-furanyl)-](/img/structure/B14803141.png)
![N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14803144.png)

![(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803156.png)
![3-chloro-N-[1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B14803157.png)

![1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine](/img/structure/B14803176.png)
![ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14803181.png)
![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B14803186.png)


